sodium;methyl 3-oxobutanoate
Description
Foundational Significance of Methyl 3-Oxobutanoate Enolates in Chemical Transformations
The enolate derived from methyl 3-oxobutanoate is a cornerstone in synthetic organic chemistry due to its versatility in forming new carbon-carbon bonds. scribd.com Its significance lies in the strategic placement of two carbonyl groups, which activates the intervening methylene (B1212753) group. atamanchemicals.com The resulting enolate is stabilized by delocalization of the negative charge onto the oxygen atoms of both the ketone and the ester functionalities, making it a soft nucleophile.
This nucleophilic character is harnessed in a variety of chemical transformations, most notably in alkylation and acylation reactions. scbt.comgoogle.com In a typical alkylation, the sodium enolate of methyl 3-oxobutanoate reacts with an alkyl halide in an SN2 reaction to form a new C-C bond at the α-carbon. libretexts.orgpressbooks.pub This process is fundamental to the acetoacetic ester synthesis, a classic method for preparing ketones. libretexts.orgacs.org
The general sequence of the acetoacetic ester synthesis involves:
Enolate Formation: Deprotonation of methyl 3-oxobutanoate with a suitable base, like sodium methoxide (B1231860), to generate the sodium enolate. atamanchemicals.comacs.org
Alkylation: Reaction of the enolate with an alkyl halide. libretexts.orgacs.org
Hydrolysis and Decarboxylation: Subsequent treatment with acid leads to hydrolysis of the ester and decarboxylation to yield a methyl ketone. shivajicollege.ac.in
A simple example is the reaction with bromoethane (B45996) to ultimately produce methyl ethyl ketone. acs.org The reaction can also be performed sequentially with two different alkyl halides to produce more complex ketones. shivajicollege.ac.in
Acylation reactions of the methyl 3-oxobutanoate enolate are also of significant importance. Reaction with acyl chlorides can yield β,δ-diketo esters, which are valuable synthetic intermediates. google.comcdnsciencepub.com Furthermore, the dianion of methyl acetoacetate (B1235776) can be generated and used in more complex acylation reactions, including self-condensation to form compounds like methyl orsellinate. cdnsciencepub.comresearchgate.net
Evolution of Synthetic Strategies Employing β-Dicarbonyl Sodium Salts
The synthetic utility of β-dicarbonyl compounds, such as methyl 3-oxobutanoate, has evolved significantly since the advent of the classic acetoacetic ester and malonic ester syntheses. libretexts.orgpressbooks.pub Initially, these reactions were performed using simple sodium alkoxide bases in alcoholic solvents. acs.org While effective, this approach sometimes led to side reactions like transesterification. acs.org The use of commercially available sodium methoxide has offered a more convenient and less hazardous alternative to preparing sodium ethoxide from sodium metal and absolute ethanol (B145695). acs.orgacs.org
Modern organic synthesis has seen the development of more sophisticated strategies that offer greater control over reactivity and selectivity. Key advancements include:
Use of Stronger, Non-Nucleophilic Bases: The introduction of strong, sterically hindered bases like lithium diisopropylamide (LDA) allows for the rapid and quantitative formation of enolates under kinetic control. fiveable.me This minimizes side reactions and allows for the selective formation of the less substituted enolate in unsymmetrical ketones. libretexts.org
Dianion Chemistry: The generation of dianions from β-keto esters, by using multiple equivalents of a strong base, has opened up new avenues for synthesis. cdnsciencepub.comresearchgate.net These dianions have two nucleophilic sites, allowing for sequential reactions with different electrophiles to build complex molecular architectures. researchgate.net For instance, the dianion of methyl acetoacetate can be acylated to produce β,δ-diketo esters. cdnsciencepub.com
Transition Metal Catalysis: The field has been revolutionized by the use of transition metals to mediate and catalyze reactions of β-dicarbonyl compounds. Palladium-catalyzed allylic alkylation, for example, provides a powerful method for forming C-C bonds with high stereocontrol. nih.gov Copper-catalyzed reactions have also been developed for processes like borylative cyclization of β-keto esters. unc.edu
Asymmetric Synthesis: A major focus of modern synthetic chemistry is the development of enantioselective reactions. Chiral catalysts and auxiliaries are now widely used to control the stereochemical outcome of alkylation and other reactions involving β-dicarbonyl enolates, leading to the synthesis of enantiomerically pure compounds. e-bookshelf.de
These advancements have transformed the use of β-dicarbonyl sodium salts from a tool for simple alkylations into a highly versatile and controllable platform for the construction of complex and stereochemically defined molecules, which are crucial in fields like pharmaceuticals and materials science. vulcanchem.comresearchgate.net
Data Tables
Table 1: Properties of Sodium;methyl 3-oxobutanoate
| Property | Value |
|---|---|
| CAS Number | 34284-28-1 scbt.com |
| Molecular Formula | C₅H₇NaO₃ scbt.com |
| Molecular Weight | 138.10 g/mol scbt.com |
| Appearance | Solid |
| Common Synonyms | Sodium methyl acetoacetate scbt.com |
Table 2: Typical Reagents in Acetoacetic Ester Synthesis
| Step | Reagent | Purpose |
|---|---|---|
| Enolate Formation | Sodium Methoxide (CH₃ONa) acs.org | Deprotonation of the α-carbon atamanchemicals.com |
| Alkylation | Alkyl Halide (R-X) libretexts.org | Introduction of an alkyl group libretexts.org |
| Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl) shivajicollege.ac.in | Formation of the final ketone product shivajicollege.ac.in |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H8NaO3+ |
|---|---|
Molecular Weight |
139.10 g/mol |
IUPAC Name |
sodium;methyl 3-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3H2,1-2H3;/q;+1 |
InChI Key |
NISIQXBDVJABPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC.[Na+] |
Origin of Product |
United States |
Mechanistic Elucidation of Sodium Methyl 3 Oxobutanoate Reactivity
Principles of Enolate Anion Generation and Stability in Methyl 3-Oxobutanoate Derivatives
The formation of an enolate from methyl 3-oxobutanoate is a critical first step in many of its reactions. This process involves the deprotonation of an α-hydrogen, leading to a resonance-stabilized anion.
Influence of α-Hydrogen Acidity and Resonance Stabilization in Methyl 3-Oxobutanoate Enolates
The hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon) of methyl 3-oxobutanoate exhibit enhanced acidity. openstax.orglibretexts.org This increased acidity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl groups, which polarizes the C-H bond, facilitating proton abstraction by a base. uomosul.edu.iq
Upon deprotonation, the resulting negative charge is not localized on the α-carbon. Instead, it is delocalized through resonance onto the oxygen atoms of both the ketone and ester carbonyl groups. openstax.orguomosul.edu.iq This delocalization significantly stabilizes the enolate anion, making its formation more favorable compared to the enolates of simple ketones or esters. openstax.orglibretexts.org The resonance hybrid of the methyl 3-oxobutanoate enolate has the negative charge distributed across three atoms: the α-carbon and the two oxygen atoms. This distribution of charge is a key factor in its stability.
The pKa values of α-hydrogens in various carbonyl compounds illustrate the enhanced acidity of β-dicarbonyl compounds like methyl 3-oxobutanoate.
| Compound Type | Example | Approximate pKa |
| 1,3-Diketone | Acetylacetone | 9 |
| 3-Keto ester | Methyl acetoacetate (B1235776) | 11 |
| 1,3-Diester | Diethyl malonate | 13 |
| Aldehyde | Acetaldehyde | 16-18 |
| Ketone | Acetone | 19-21 |
| Ester | Ethyl acetate | ~25 |
This table presents approximate pKa values for the most acidic protons in different classes of carbonyl compounds. Data sourced from multiple organic chemistry resources. openstax.orglibretexts.org
Electronic Role of the Sodium Counterion in Enolate Reactivity
The sodium counterion (Na+) plays a crucial role in the structure and reactivity of the enolate. It forms an ion pair with the negatively charged enolate. The nature of this ion pair, whether it is a contact ion pair or a solvent-separated ion pair, can be influenced by the solvent. In less polar solvents, the sodium ion is held more tightly to the enolate, which can affect its nucleophilicity.
The sodium ion can coordinate with the oxygen atoms of the enolate, influencing the site of subsequent reactions. While the enolate has two nucleophilic sites, the α-carbon and the oxygen atom, reactions with electrophiles predominantly occur at the α-carbon. libretexts.orgopenstax.org The association of the sodium ion with the oxygen atom can further favor C-alkylation by sterically hindering attack at the oxygen.
Detailed Reaction Pathways Involving Methyl 3-Oxobutanoate Enolates
The stabilized enolate of methyl 3-oxobutanoate is a versatile nucleophile that participates in a variety of important carbon-carbon bond-forming reactions.
Nucleophilic Addition Mechanisms Facilitated by Methyl 3-Oxobutanoate Enolates
The enolate of methyl 3-oxobutanoate can act as a nucleophile and add to the carbonyl carbon of aldehydes and ketones. This reaction is a type of aldol (B89426) addition. The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbonyl carbon of the aldehyde or ketone. This attack forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy-β-keto ester.
Due to the delocalized nature of the negative charge in the enolate, it is considered an ambident nucleophile, meaning it can react at either the carbon or the oxygen. libretexts.org However, reactions with most electrophiles favor attack at the α-carbon, leading to the formation of a C-C bond. openstax.org
Claisen Condensation as Applied to Methyl 3-Oxobutanoate Systems
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. byjus.compsiberg.com In the context of methyl 3-oxobutanoate, this typically refers to a "crossed" or "mixed" Claisen condensation where the enolate of one ester reacts with another ester molecule.
The mechanism proceeds through the following steps:
Enolate Formation: A strong base, such as sodium ethoxide, removes an α-proton from an ester to form a resonance-stabilized enolate ion. byjus.comlibretexts.org
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org This results in the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. libretexts.org This step is a nucleophilic acyl substitution.
Deprotonation: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. libretexts.org This acid-base reaction drives the equilibrium towards the product.
Acidification: A final acidification step is required to protonate the enolate of the β-keto ester and isolate the final product. psiberg.com
A key requirement for the Claisen condensation is that the ester must have at least one α-hydrogen. byjus.com The base used should not participate in competing nucleophilic substitution or addition reactions. byjus.com
Mechanistic Aspects of Michael Addition Reactions with Methyl 3-Oxobutanoate Enolates
The enolate of methyl 3-oxobutanoate is an excellent Michael donor in the Michael addition reaction, which is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). adichemistry.comwikipedia.orgspcmc.ac.in
The mechanism of the Michael addition involving the methyl 3-oxobutanoate enolate is as follows:
Enolate Formation: A base abstracts an acidic α-proton from methyl 3-oxobutanoate to generate the resonance-stabilized enolate. adichemistry.comaskfilo.com
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound. askfilo.commasterorganicchemistry.com This is a 1,4-addition across the conjugated system, driven by the formation of a new, more stable enolate.
Protonation: The resulting enolate intermediate is then protonated, typically by the conjugate acid of the base used or during an aqueous workup, to yield the final 1,5-dicarbonyl compound. askfilo.commasterorganicchemistry.com
The Michael reaction is a thermodynamically controlled process and is highly valuable for the formation of 1,5-dicarbonyl compounds, which are important synthetic intermediates. adichemistry.com
Knoevenagel Condensation Pathways Involving Methyl 3-Oxobutanoate Derivatives
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as methyl 3-oxobutanoate, with an aldehyde or ketone. nih.gov The reaction is typically catalyzed by a weak base.
The mechanism commences with the deprotonation of the active methylene compound (methyl 3-oxobutanoate) by a base to form a stabilized enolate, in this case, sodium methyl 3-oxobutanoate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration, often promoted by the catalyst or reaction conditions, to yield the final α,β-unsaturated product. nih.govrsc.org
Research has demonstrated the use of various catalysts and conditions to facilitate this transformation. For instance, the condensation of isobutyraldehyde (B47883) with methyl acetoacetate can be promoted by titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N). rsc.org Theoretical and experimental studies suggest this reaction proceeds in three titanium-promoted steps: formation of a titanium enolate, Knoevenagel condensation of the enolate with the aldehyde, and a subsequent Michael addition if a suitable nucleophile like indole (B1671886) is present. rsc.org In some cases, sequential Knoevenagel condensation and cyclization reactions can be designed to produce complex molecules like indene (B144670) and benzofulvene derivatives. nih.govacs.org The choice of reaction conditions, such as the catalyst and reaction time, can selectively favor the initial Knoevenagel adduct or the cyclized product. nih.govacs.org
Modern, environmentally friendly approaches utilize alternative reaction media, such as ionic liquids or aqueous hydrotropes, to promote the condensation, sometimes eliminating the need for traditional organic solvents. researchgate.net
Table 1: Examples of Knoevenagel Condensation Reactions with Acetoacetate Derivatives
| Aldehyde/Ketone | Acetoacetate Derivative | Catalyst/Conditions | Product Type | Ref. |
| Isobutyraldehyde | Methyl acetoacetate | TiCl₄, Et₃N, CH₂Cl₂ | Knoevenagel Adduct | rsc.org |
| Substituted Salicylaldehydes | Meldrum's acid | Sodium azide (B81097) or K₂CO₃, Water | Coumarin-3-carboxylic acids | nih.gov |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene | Benzylidene malonate / Indene derivative | nih.govacs.org |
| Benzaldehyde | Ethyl acetoacetate | Cs-exchanged NaX zeolite | 2-acetyl-3-phenylacrylic acid ethyl ester | researchgate.net |
Trifluoromethylation Mechanisms Employing Methyl 3-Oxobutanoate as a Nucleophile
The introduction of a trifluoromethyl (CF₃) group can significantly alter the properties of a molecule, and the enolate of methyl 3-oxobutanoate serves as an effective nucleophile for this purpose. The reaction typically involves an electrophilic "CF₃⁺" source, such as Umemoto's or Togni's reagents. cas.cnconicet.gov.ar
The precise mechanism of trifluoromethylation of β-ketoesters has been a subject of extensive study. While a direct nucleophilic attack (an Sₙ2-type mechanism) of the enolate on the electrophilic reagent is possible, considerable evidence points towards a single-electron transfer (SET) pathway as the predominant route for many reagents. cas.cnnih.gov
In the SET mechanism, the enolate transfers an electron to the electrophilic trifluoromethylating agent. cas.cn This generates a CF₃ radical and an enolate radical intermediate. These two radical species then combine to form the C-CF₃ bond. cas.cnnih.gov This pathway is supported by experiments where radical inhibitors were found to suppress the reaction. cas.cn However, for some systems, it has been suggested that the reaction may occur within a solvent cage, which would not be inhibited by external radical scavengers, complicating mechanistic elucidation. cas.cn
Computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanism. For the trifluoromethylation of sodium methyl acetoacetate with Umemoto's reagent, calculations suggest that a backside attack mechanism is energetically favored over a simple SET pathway. rsc.org More recent developments include photo-organocatalytic methods where visible light irradiation of an electron donor–acceptor (EDA) complex, formed between a chiral enolate and a perfluoroalkyl iodide, induces an SET to generate the perfluoroalkyl radical in a controlled, enantioselective manner. nih.govacs.org
Table 2: Mechanistic Pathways in the Trifluoromethylation of β-Ketoester Enolates
| Trifluoromethylating Agent Class | Proposed Primary Mechanism | Key Intermediates | Supporting Evidence | Ref. |
| Electrophilic (e.g., Umemoto's, Togni's reagents) | Single-Electron Transfer (SET) | CF₃ radical, Enolate radical | Inhibition by radical traps | cas.cnnih.gov |
| Electrophilic (Umemoto's reagent) | Nucleophilic Attack (Backside) | Sₙ2-like transition state | DFT calculations | rsc.org |
| Perfluoroalkyl Iodides (with light) | Photo-induced SET | Electron Donor-Acceptor (EDA) complex, CF₃ radical | Visible light dependence, Quenching studies | nih.govacs.org |
Electrochemical Synthesis Mechanisms of β-Keto Sulfones from 3-Oxobutanoates
Electrochemical methods provide a green and efficient alternative for synthesizing β-keto sulfones from 3-oxobutanoates, avoiding the need for harsh chemical oxidants. organic-chemistry.orgnih.gov These methods rely on the electrochemical generation of reactive intermediates to facilitate C-S bond formation.
One prominent mechanism involves the use of a halide mediator, typically an iodide salt (e.g., KI or Bu₄NI), which also serves as the supporting electrolyte. sorbonne-universite.fr In this process, iodide ions are oxidized at the anode to generate iodine (I₂). The in situ-generated iodine then reacts with the 3-oxobutanoate to form a 2-iodo-3-oxobutanoate intermediate. sorbonne-universite.frthieme-connect.com This intermediate subsequently undergoes a nucleophilic substitution (Sₙ2) reaction with a sulfinate anion (RSO₂⁻) present in the solution to yield the final β-keto sulfone product. sorbonne-universite.frthieme-connect.com Control experiments support this pathway, as the reaction does not proceed without the halide mediator, and the pre-formed 2-iodo intermediate reacts with the sulfinate to give the product. sorbonne-universite.fr
Another electrochemical strategy involves the direct reaction of enol acetates (derivatives of 3-oxobutanoates) with sulfonyl hydrazides. nih.gov This approach is notable for being free of transition metals and external oxidants. nih.gov Mechanistic investigations, including cyclic voltammetry and radical scavenging experiments, suggest the reaction proceeds through a radical pathway. nih.gov Similarly, sulfination of aryl methyl ketones with sodium sulfinates under mild electrochemical conditions is believed to involve radical intermediates generated via anodic oxidation, which facilitate C-H bond activation and subsequent C-S bond formation. organic-chemistry.org
Table 3: Summary of Electrochemical Mechanisms for β-Keto Sulfone Synthesis
| Starting Materials | Key Reagents/Conditions | Proposed Mechanism | Key Intermediate | Ref. |
| 1,3-Dicarbonyl compounds, Sodium sulfinates | KI or Bu₄NI (mediator/electrolyte), Undivided cell | Mediated Oxidation followed by Sₙ2 | 2-Iodo-3-oxobutanoate | sorbonne-universite.frthieme-connect.com |
| Enol acetates, Sulfonyl hydrazides | Undivided cell, Graphite electrodes, Metal/oxidant-free | Radical Pathway | Sulfonyl radical | nih.gov |
| Aryl methyl ketones, Sodium sulfinates | KI (mediator/electrolyte), Graphite/Steel electrodes | Radical Pathway via Anodic Oxidation | Iodide/Substrate radicals | organic-chemistry.org |
Advanced Synthetic Methodologies Utilizing Sodium Methyl 3 Oxobutanoate
Acetoacetic Ester Synthesis: Alkylation and Subsequent Functionalization
The acetoacetic ester synthesis is a venerable and powerful method for the preparation of ketones and other functionalized molecules. The core of this synthesis lies in the generation of the enolate of methyl 3-oxobutanoate, which can then be subjected to alkylation.
Monoalkylation Strategies for Methyl 3-Oxobutanoate Enolates
The α-hydrogens of methyl 3-oxobutanoate are significantly acidic (pKa ≈ 11) due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups. wikipedia.org Treatment with a suitable base, such as sodium methoxide (B1231860), readily and quantitatively generates the corresponding sodium enolate. This enolate exists as a resonance-stabilized species, with the negative charge delocalized over the oxygen atoms of both carbonyls and the α-carbon.
This nucleophilic enolate readily participates in S(_N)2 reactions with a variety of electrophiles, most commonly primary and secondary alkyl halides. The reaction proceeds via nucleophilic attack of the α-carbon of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This step forges a new carbon-carbon bond at the α-position of the methyl 3-oxobutanoate framework.
Several factors influence the success and efficiency of the monoalkylation step:
Base Selection: Sodium methoxide in methanol (B129727) is a common and effective base for generating the enolate. The use of an alkoxide that matches the ester functionality prevents transesterification as a side reaction.
Solvent: Protic solvents like ethanol (B145695) can solvate the enolate and potentially decrease its reactivity. Aprotic polar solvents are often preferred to enhance the nucleophilicity of the enolate.
Electrophile Structure: The alkylating agent should be a good S(_N)2 substrate. Primary and benzylic halides react efficiently, while secondary halides react more slowly. Tertiary halides are generally unsuitable as they tend to undergo elimination reactions.
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Sodium;methyl 3-oxobutanoate | Iodomethane | Sodium methoxide | Methyl 2-acetylpropanoate | suniv.ac.in |
| This compound | Benzyl bromide | Sodium methoxide | Methyl 2-acetyl-3-phenylpropanoate | suniv.ac.in |
| This compound | 1-Bromobutane | Sodium methoxide | Methyl 2-acetylhexanoate | suniv.ac.in |
Sequential Dialkylation Approaches in Methyl 3-Oxobutanoate Synthesis
A significant advantage of the acetoacetic ester synthesis is the potential for a second alkylation. After the initial monoalkylation, the resulting α-substituted methyl 3-oxobutanoate still possesses one acidic α-hydrogen. This allows for the introduction of a second, and potentially different, alkyl group.
The process for dialkylation involves a sequential approach:
First Alkylation: The enolate of methyl 3-oxobutanoate is generated and reacted with the first alkylating agent (R¹-X) as described in the monoalkylation strategy.
Second Deprotonation: The monoalkylated product is then treated with a second equivalent of base to remove the remaining α-hydrogen, generating a new enolate.
Second Alkylation: This new enolate is subsequently reacted with a second alkylating agent (R²-X), which can be the same as or different from the first.
It is important to note that the acidity of the remaining α-hydrogen in the monoalkylated product is slightly lower than that of the starting material. Therefore, a stronger base or more forcing conditions may be required for the second deprotonation. The choice of base and reaction conditions can be tailored to control the sequential introduction of two different alkyl groups, leading to a wide variety of disubstituted products.
| Starting Material | First Alkylating Agent | Second Alkylating Agent | Product | Reference |
| Methyl 3-oxobutanoate | Ethyl iodide | Propyl bromide | Methyl 2-acetyl-2-ethylpentanoate | wikipedia.org |
| Methyl 3-oxobutanoate | Methyl iodide | Benzyl chloride | Methyl 2-acetyl-2-methyl-3-phenylpropanoate | wikipedia.org |
Post-Alkylation Hydrolysis and Decarboxylation Pathways
Following mono- or dialkylation, the resulting substituted methyl 3-oxobutanoate derivatives can be converted into ketones through a two-step sequence of hydrolysis and decarboxylation.
Hydrolysis: The ester functionality of the alkylated product is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) using aqueous sodium hydroxide, followed by acidification, is a common method. youtube.com
Decarboxylation: The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon gentle heating. youtube.com The mechanism involves a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone product. This decarboxylation step is a key feature of the acetoacetic ester synthesis, as it removes the ester group and generates the final ketone.
Acylation Reactions of Methyl 3-Oxobutanoate Enolates
Beyond alkylation, the enolate of methyl 3-oxobutanoate can also undergo acylation reactions, providing access to more complex dicarbonyl and tricarbonyl compounds.
Regioselective Synthesis of β,δ-Dioxo Esters
The acylation of the methyl 3-oxobutanoate enolate with an acylating agent, such as an acyl chloride or an anhydride, leads to the formation of a β,δ-dioxo ester. This reaction is a C-acylation, where the new acyl group is introduced at the α-carbon.
The regioselectivity of this reaction is generally high, favoring C-acylation over O-acylation, particularly when using less reactive acylating agents and under conditions that favor thermodynamic control. The resulting β,δ-dioxo esters are valuable synthetic intermediates due to the presence of multiple reactive sites.
Key considerations for the regioselective synthesis of β,δ-dioxo esters include:
Acylating Agent: Acyl chlorides and anhydrides are common choices. The reactivity of the acylating agent can influence the C- versus O-acylation ratio.
Reaction Conditions: The choice of base, solvent, and temperature can affect the regioselectivity. For instance, the use of magnesium enolates has been shown to promote C-acylation.
| Reactant 1 | Acylating Agent | Product | Reference |
| This compound | Acetyl chloride | Methyl 2,4-dioxopentanoate | nih.gov |
| This compound | Benzoyl chloride | Methyl 2-benzoyl-3-oxobutanoate | nih.gov |
Intramolecular Cyclization Phenomena Leading to Triketo Esters
Acylated methyl 3-oxobutanoate derivatives containing a suitably positioned ester group can undergo intramolecular cyclization to form cyclic triketo esters. A prominent example of this type of reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation. wikipedia.org
For this to occur, the starting material must be a diester that, upon deprotonation, can form a stable five- or six-membered ring through intramolecular nucleophilic attack of the enolate on the second ester carbonyl. In the context of acylated methyl 3-oxobutanoate, if the acyl chain itself contains an ester group, an intramolecular cyclization can be envisioned.
The mechanism of the Dieckmann condensation involves the following key steps:
Enolate Formation: A base abstracts an acidic α-hydrogen to form an enolate.
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a cyclic intermediate.
Elimination: The alkoxy group is eliminated, regenerating a carbonyl group and forming the cyclic β-keto ester product.
This methodology provides a powerful route to cyclic systems containing multiple carbonyl functionalities, which are versatile precursors for the synthesis of more complex molecules. The regioselectivity of the initial enolate formation is crucial in determining the structure of the final cyclic product, especially in unsymmetrical systems. youtube.com
Transesterification Processes Involving Methyl 3-Oxobutanoate
Transesterification is a pivotal organic reaction that involves the conversion of an ester into a different ester through interchange of the alkoxy group. In the context of β-keto esters like methyl 3-oxobutanoate, this process is of significant synthetic utility, providing access to a diverse array of higher and more complex esters. nih.govnih.gov These products serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govbenthamdirect.com The reactivity of β-keto esters in transesterification is often attributed to the formation of an enol intermediate, where chelation between the two carbonyl groups and a catalyst can play a key role. nih.govrsc.org
Enzymatic Transesterification Catalysis in β-Keto Ester Systems
Enzymatic catalysis, particularly employing lipases, has emerged as a powerful and environmentally benign approach for the transesterification of β-keto esters. google.comnih.gov Lipases are valued for their high selectivity, ability to function under mild, often solvent-free conditions, and their capacity for catalyzing reactions with a broad range of substrates. google.comjlu.edu.cn This methodology provides a straightforward route to optically active β-keto esters, which are valuable building blocks in natural product synthesis. google.com
Detailed research findings have demonstrated the efficacy of various lipases in these transformations. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a frequently employed biocatalyst. rsc.orggoogle.com Studies have shown that CALB can efficiently catalyze the transesterification of methyl or ethyl β-keto esters with a variety of alcohols, including primary, secondary, allylic, and benzylic alcohols. nih.govgoogle.com The reactions typically proceed in high yields, often exceeding 90%, under reduced pressure and without the need for organic solvents, using the alcohol substrate as the reaction medium. google.com Microwave irradiation has also been successfully used to accelerate lipase-catalyzed transesterifications without deactivating the enzyme. rsc.org
| Enzyme | Substrate Alcohol Type | Reaction Conditions | Yield | Reference |
| Candida antarctica Lipase B (CALB) | Primary, secondary, allylic, benzylic | Solvent-free, reduced pressure | >90% | google.com |
| Novozym 435 | Primary and secondary alcohols | Microwave irradiation | High conversion | rsc.org |
| Polymer-supported Lipase | Various alcohols | Mild conditions | High | acs.org |
Non-Enzymatic Catalytic Strategies for Transesterification
While enzymatic methods offer significant advantages, a variety of non-enzymatic catalytic systems have also been developed for the transesterification of β-keto esters, providing efficient and often more economical alternatives. nih.govresearchgate.net These strategies typically employ protic acids, Lewis acids, or organic bases to facilitate the reaction. nih.govnih.gov
Several heterogeneous catalysts have proven effective, offering benefits such as easy separation from the reaction mixture and recyclability. nih.gov For instance, silica-supported boric acid has been utilized as a recyclable heterogeneous catalyst for the transesterification of methyl and ethyl β-keto esters with a wide range of alcohols under solvent-free conditions, affording excellent yields (87–95%). nih.gov Similarly, Montmorillonite K-10, a type of clay, serves as an efficient and reusable catalyst for this transformation. researchgate.net
Other notable catalytic systems include 3-nitrobenzeneboronic acid and zinc(II) oxide. researchgate.netthieme-connect.com Zinc(II) oxide is highlighted as a particularly simple, efficient, and general catalyst for the transesterification of β-keto esters with diverse alcohols, including sterically hindered ones, under mild conditions. thieme-connect.com The combination of borate (B1201080) and zirconia has also been reported as a selective and inexpensive catalyst system for transesterifications under solvent-free conditions. nih.gov
| Catalyst | Alcohol Substrates | Reaction Conditions | Yield | Key Advantages | Reference |
| Silica-supported Boric Acid | Primary, secondary, allylic, benzylic | Solvent-free | 87-95% | Recyclable, environmentally benign | nih.gov |
| 3-Nitrobenzeneboronic Acid | Various | Environmentally acceptable | High | - | researchgate.net |
| Montmorillonite K-10 | Various | - | Good | Reusable, economical | researchgate.net |
| Zinc(II) Oxide (ZnO) | Various, including sterically hindered | Mild | High | Operational simplicity, general | thieme-connect.com |
| Borate and Zirconia | Various | Solvent-free | High | Selective, inexpensive | nih.gov |
Multicomponent Reaction Frameworks with Methyl 3-Oxobutanoate
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach in organic synthesis. nih.gov Methyl 3-oxobutanoate, with its dual electrophilic and nucleophilic character, is a valuable building block in various MCRs for the construction of complex and biologically active heterocyclic scaffolds. benthamdirect.com
Biginelli Reaction Mechanisms for Dihydropyrimidinone Formation
The Biginelli reaction is a classic acid-catalyzed three-component reaction between an aldehyde, a β-keto ester (like methyl 3-oxobutanoate), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org These products are of significant interest in the pharmaceutical industry due to their diverse biological activities. wikipedia.orgnih.gov
The mechanism of the Biginelli reaction has been the subject of extensive study, and several pathways have been proposed. wikipedia.orgrsc.org A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. wikipedia.orgorganic-chemistry.org This electrophilic intermediate is then attacked by the enol form of methyl 3-oxobutanoate. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org Alternative proposed mechanisms include an "enamine route," where the urea and β-ketoester react first, and a "Knoevenagel route," involving the initial reaction between the aldehyde and the β-ketoester. rsc.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org
| Mechanistic Step | Description | Intermediates |
| 1. Iminium Formation | Acid-catalyzed condensation of an aldehyde and urea. | Acyliminium ion |
| 2. C-C Bond Formation | Nucleophilic addition of the β-keto ester enol to the iminium ion. | Open-chain adduct |
| 3. Cyclization/Dehydration | Intramolecular attack of the amine on the ester carbonyl group, followed by loss of water. | Dihydropyrimidinone |
Synthetic Routes to Nitrogen-Containing Heterocycles (e.g., Piperidines, Pyrazoles, Benzodiazepines)
Methyl 3-oxobutanoate is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles through multicomponent reactions.
Piperidines: Highly substituted piperidines, which are prevalent scaffolds in natural products and pharmaceuticals, can be synthesized via MCRs. researchgate.netnih.gov One-pot, five-component reactions involving 1,3-dicarbonyl compounds (like methyl acetoacetate), amines, and aromatic aldehydes have been developed, often catalyzed by reagents such as molecular iodine, to produce densely functionalized piperidines. researchgate.net
Pyrazoles: Pyrazole (B372694) derivatives, known for their therapeutic potential, are commonly synthesized via MCRs. mdpi.comnih.gov A frequent approach involves the condensation of a 1,3-dicarbonyl compound, such as methyl 3-oxobutanoate, with a hydrazine (B178648) derivative. semanticscholar.orgbeilstein-journals.org Four-component reactions of aldehydes, malononitrile, methyl 3-oxobutanoate, and hydrazine hydrate (B1144303) are used to construct complex pyranopyrazole systems. semanticscholar.orgrsc.org
Benzodiazepines: Benzodiazepines are an important class of therapeutic agents. rsc.orgresearchgate.net Multicomponent reactions have emerged as a green and efficient strategy for their synthesis. rsc.org While direct MCRs involving methyl 3-oxobutanoate for benzodiazepine (B76468) synthesis are less common, the Ugi and Ugi-type MCRs can generate complex intermediates that undergo subsequent transformations to form the benzodiazepine core. rsc.orgnih.gov Other MCRs, like the one-pot trans-esterification of β-ketoesters followed by reaction with compounds like o-phenylenediamine, can lead to 1,5-benzodiazepine derivatives. researchgate.netdntb.gov.ua
Construction of Polyhydroquinolines via Multicomponent Coupling
Polyhydroquinolines are synthesized through a variation of the Hantzsch pyridine (B92270) synthesis, typically in a four-component reaction. nih.gov This one-pot condensation involves an aldehyde, a β-keto ester like methyl or ethyl acetoacetate (B1235776), an active methylene (B1212753) compound such as dimedone, and a nitrogen source, commonly ammonium (B1175870) acetate. researchgate.netrsc.org
The reaction mechanism is believed to proceed through initial Knoevenagel condensation between the aldehyde and the active methylene compound (dimedone) and/or the formation of an enamine from the β-keto ester and ammonium acetate. nih.gov A subsequent Michael addition between these intermediates, followed by cyclization and dehydration, affords the polyhydroquinoline scaffold. nih.gov This methodology is valued for its operational simplicity and its ability to generate structurally diverse molecules with potential biological activities, such as calcium channel modulation. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |
| Aldehyde | Methyl 3-oxobutanoate | Dimedone | Ammonium Acetate | Polyhydroquinoline |
Synthesis of β-Acetamido Carbonyl Compounds through Multicomponent Reactions
The synthesis of β-acetamido carbonyl compounds represents a significant area of organic chemistry, providing crucial building blocks for various pharmaceuticals and biologically active molecules. wikipedia.org Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for constructing these complex molecules in a single step from readily available starting materials. researchgate.net A prominent MCR strategy involves the condensation of an aldehyde, an enolizable β-keto ester like methyl 3-oxobutanoate, a nitrile, and an acylating agent such as acetyl chloride. d-nb.info
In this context, while many procedures cite methyl 3-oxobutanoate (methyl acetoacetate) as the reactant, the key reactive species is often its enolate form, sodium methyl 3-oxobutanoate. This enolate is typically generated in situ or can be used directly, offering a potent nucleophile for addition reactions that drive the formation of the β-acetamido carbonyl scaffold. The reaction is versatile, accommodating a wide range of aromatic aldehydes and can be facilitated by various catalysts.
Detailed Research Findings
One of the foundational methods for this transformation was reported by Khan et al., who utilized a Lewis acid catalyst to promote the one-pot synthesis of β-acetamido carbonyl compounds from aldehydes, methyl acetoacetate, and acetonitrile (B52724) or benzonitrile (B105546) with acetyl chloride. d-nb.info This approach underscores the utility of methyl 3-oxobutanoate as a key precursor to the nucleophilic enolate required for the reaction.
Subsequent studies have explored a variety of catalytic systems to facilitate this transformation. For instance, boric acid has been successfully employed as a mild, inexpensive, and environmentally benign solid heterogeneous catalyst for this reaction, allowing the synthesis to proceed at room temperature with excellent yields. jk-sci.com The reaction using boric acid demonstrates broad applicability with various substituted aromatic aldehydes and acetophenones, consistently producing high yields of the desired β-acetamido ketones. jk-sci.comnih.gov
Other notable catalytic systems include:
Vanadium(III) chloride (VCl₃) : This catalyst enables the reaction to proceed efficiently at room temperature, offering short reaction times and a simple work-up procedure. researchgate.net
Cyanuric Chloride : Used in an aqueous medium, this catalyst provides an efficient and high-yielding pathway to β-acetamido carbonyl compounds. jk-sci.com
Heteropolyacids : These have been investigated as green and reusable catalysts, proving effective under homogeneous conditions and allowing for a straightforward separation of the catalyst from the reaction mixture. researchgate.net
The reaction mechanism is generally understood to proceed through the formation of an N-acylated iminium intermediate from the reaction of the aldehyde, nitrile, and acetyl chloride. The enolate, sodium methyl 3-oxobutanoate, then acts as the crucial nucleophile, attacking the iminium ion. This step forms the key carbon-carbon bond and establishes the basic framework of the final product. Subsequent tautomerization and work-up yield the stable β-acetamido carbonyl compound.
The versatility of this MCR is highlighted by the wide array of substituents tolerated on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups, without significant impact on the reaction's success. jk-sci.comresearchgate.net
Data on Multicomponent Synthesis of β-Acetamido Carbonyl Compounds
The following tables summarize representative results from the literature for the synthesis of β-acetamido carbonyl compounds using methyl 3-oxobutanoate (as the precursor to its sodium enolate) under various catalytic conditions.
Table 1: Boric Acid Catalyzed Synthesis of β-Acetamido Ketones jk-sci.comnih.gov
| Entry | Aldehyde | Ketone/Ester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 1.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2.0 | 96 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 1.5 | 98 |
| 5 | Benzaldehyde | 4-Methylacetophenone | 2.0 | 93 |
| 6 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 2.5 | 94 |
Reaction Conditions: Aldehyde (2 mmol), Acetophenone (2 mmol), Acetyl Chloride (2 mmol), Acetonitrile (4 mL), Boric Acid (0.1 g) at room temperature. nih.gov
Table 2: Vanadium(III) Chloride Catalyzed Synthesis of β-Acetamido Carbonyl Compounds researchgate.net
| Entry | Aldehyde | Ketone/Ester | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | 4-Methoxybenzaldehyde | Acetophenone | β-Acetamido Ketone | 92 | — |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | β-Acetamido Ketone | 90 | — |
| 3 | 4-Nitrobenzaldehyde | Acetophenone | β-Acetamido Ketone | 95 | — |
| 4 | Benzaldehyde | Methyl Acetoacetate | β-Acetamido Ketoester | 85 | 75:25 |
| 5 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | β-Acetamido Ketoester | 88 | 80:20 |
| 6 | 4-Nitrobenzaldehyde | Methyl Acetoacetate | β-Acetamido Ketoester | 92 | 70:30 |
Reaction Conditions: Aldehyde (1 mmol), Ketone/Ester (1 mmol), Acetyl Chloride (2 mmol), VCl₃ (10 mol%) in Acetonitrile (5 mL) at room temperature for 2 hours. researchgate.net
Computational and Theoretical Investigations of Methyl 3 Oxobutanoate and Its Enolates
Application of Ab Initio and Density Functional Theory (DFT) in Reaction Mechanism Studies
Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for investigating the mechanisms of organic reactions. These approaches allow for the detailed examination of potential energy surfaces, enabling the characterization of stationary points such as reactants, products, intermediates, and transition states.
DFT calculations are frequently employed to determine the energy barriers of reaction pathways, providing a quantitative measure of the reaction's feasibility. The transition state, a first-order saddle point on the potential energy surface, represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter in chemical kinetics.
In a study of the reaction between methyl acetoacetate (B1235776) and S-methylisothiosemicarbazide, the B3LYP functional was used to investigate the reaction mechanism. researchgate.net The investigation revealed that the reaction is thermodynamically controlled, implying that the product distribution is governed by the relative stability of the products rather than the energy barriers of the competing pathways. researchgate.net While specific energy barrier values were not the primary focus, the study demonstrated the utility of DFT in elucidating complex reaction sequences involving methyl acetoacetate. researchgate.net
The calculation of free-energy barriers using Time-Dependent DFT (TD-DFT) has also been explored for excited-state proton transfer reactions, showcasing the potential of DFT methods to model reaction barriers with reasonable accuracy when compared to experimental values. diva-portal.org Although not directly applied to methyl 3-oxobutanoate in the reviewed literature, these methodologies are transferable and could provide significant insights into its reaction kinetics.
| Computational Method | Application | Key Findings/Insights |
|---|---|---|
| DFT (B3LYP) | Investigation of the reaction between methyl acetoacetate and S-methylisothiosemicarbazide | The reaction is thermodynamically controlled. researchgate.net |
| TD-DFT | Calculation of free-energy barriers for excited-state proton transfer | Demonstrates the potential for accurate modeling of reaction barriers. diva-portal.org |
DFT calculations are invaluable for predicting the stereoselectivity and regioselectivity of chemical reactions. By comparing the energies of different transition states leading to various stereoisomers or regioisomers, the most favorable reaction pathway can be identified.
For instance, in a study on the highly stereoselective allylation of butanone, a compound structurally related to methyl 3-oxobutanoate, DFT calculations were used to rationalize the observed selectivity. nih.gov The identification of preferred transition states allowed for a clear understanding of the factors controlling the stereochemical outcome. nih.gov This work highlights how computational screening of numerous possible transition states can pinpoint the key interactions that govern selectivity. nih.gov
The regioselectivity of reactions involving the enolate of methyl 3-oxobutanoate is a critical aspect of its chemistry, as it can react at either the carbon or the oxygen atom. While specific DFT studies predicting the regioselectivity of methyl 3-oxobutanoate enolate reactions were not prominently found in the search results, the general applicability of computational tools for this purpose is well-established. rsc.org These methods typically involve analyzing the electronic and steric features of the transition states for C- versus O-alkylation to predict the major product. rsc.orgumich.edu
| Selectivity Type | Computational Approach | Insights Gained |
|---|---|---|
| Stereoselectivity | DFT calculations on analogous ketone reactions | Identification of preferred transition states to rationalize selectivity. nih.gov |
| Regioselectivity (C- vs. O-alkylation) | General computational models | Prediction based on the analysis of transition state energies and structures. rsc.orgumich.edu |
Molecular Electron Density Theory (MEDT) in Nucleophilic Substitution Reaction Characterization
Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density. This theory has been particularly insightful in characterizing nucleophilic substitution reactions. While specific MEDT studies focused solely on methyl 3-oxobutanoate were not identified, the principles of MEDT can be applied to understand its behavior in such reactions.
MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. In the context of nucleophilic substitution, MEDT analyzes the electrophilic and nucleophilic character of the reactants to predict their reactivity. The enolate of methyl 3-oxobutanoate is a potent nucleophile, and its reaction with an electrophile would be characterized by a significant transfer of electron density.
Development of Kinetic Models and Mechanistic Predictions for Methyl 3-Oxobutanoate Reactions
The development of kinetic models is crucial for predicting reaction rates and understanding the underlying mechanisms. While comprehensive kinetic models for the broad spectrum of methyl 3-oxobutanoate reactions are not widely available in the reviewed literature, some studies have focused on specific processes like its synthesis or combustion. For example, kinetic modeling has been applied to the oxidation of various methyl esters, which provides a framework that could be adapted to methyl 3-oxobutanoate. kaust.edu.sa
Mechanistic predictions for reactions involving methyl 3-oxobutanoate can often be inferred from foundational organic chemistry principles and supported by computational studies. For instance, the acetoacetic ester synthesis, a classic reaction, proceeds through the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile. wikipedia.org Computational studies can refine this general mechanism by providing detailed energetic and structural information about the intermediates and transition states.
Computational Analysis of Conformational Dynamics and Keto-Enol Tautomerism
Methyl 3-oxobutanoate exists as a mixture of keto and enol tautomers, and its conformational flexibility has been the subject of detailed computational analysis. researchgate.net DFT calculations have been instrumental in determining the relative stabilities of the different conformers and tautomers.
A theoretical study on methyl acetoacetate identified 25 different enol and keto forms and determined their relative energies. researchgate.net The results indicated that in the gas phase, the cis-enol form is the most stable tautomer, a finding supported by experimental data. researchgate.net The stability of the enol form is attributed to the formation of a strong intramolecular hydrogen bond and π-conjugation within the chelated ring. researchgate.net
The equilibrium between the keto and enol forms is sensitive to the solvent environment. Computational studies incorporating solvent effects have shown that polar solvents tend to favor the keto form. researchgate.net This is consistent with experimental observations. researchgate.net For the related compound ethyl acetoacetate, DFT calculations have shown that ionic liquids can significantly influence the keto-enol equilibrium, with the cation and anion of the ionic liquid playing distinct roles in stabilizing the transition state for tautomerization. researchgate.netnih.gov The activation free energy barrier for the direct enol to keto interconversion is high, but it is substantially reduced in the presence of ionic liquids that can facilitate proton transfer. researchgate.netnih.gov
| Aspect Investigated | Computational Method | Key Findings |
|---|---|---|
| Tautomeric and Conformational Stability | DFT | Identified 25 enol and keto forms; the cis-enol form is most stable in the gas phase. researchgate.net |
| Solvent Effects on Tautomerism | DFT with solvent models | Polar solvents increase the population of the keto form. researchgate.net |
| Influence of Ionic Liquids (on ethyl acetoacetate) | DFT | Ionic liquids lower the activation energy for tautomerization. researchgate.netnih.gov |
| Stabilizing Factors for Enol Form | DFT | Intramolecular hydrogen bonding and π-conjugation. researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the molecular structure of sodium;methyl 3-oxobutanoate and for monitoring its chemical transformations in real-time. beilstein-journals.orgresearchgate.net In-situ or online NMR monitoring allows for the direct observation of reactants, intermediates, and products within a reaction mixture as the transformation occurs, providing valuable kinetic and mechanistic data without the need for sample extraction. beilstein-journals.orgresearchgate.net
For structural elucidation, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. The chemical shift (δ) indicates the type of proton or carbon, while spin-spin coupling patterns reveal connectivity between neighboring atoms. ethernet.edu.etresearchgate.net In the case of methyl 3-oxobutanoate, which exists in a keto-enol tautomerism, NMR can be used to quantify the relative amounts of each tautomer under various conditions.
Key Applications of NMR:
Structural Verification: Confirmation of the molecular structure by analyzing chemical shifts, coupling constants, and integration of signals.
Tautomerism Studies: Quantifying the equilibrium between the keto and enol forms of the β-keto ester.
Reaction Kinetics: By acquiring spectra at regular intervals, the concentration of species can be tracked over time to determine reaction rates and orders. beilstein-journals.org
Mechanistic Insights: Identification of transient intermediates that provide direct evidence for a proposed reaction pathway. on24.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the keto form of methyl 3-oxobutanoate.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (acetyl) | ~2.2 | ~30 |
| CH₂ (methylene) | ~3.5 | ~50 |
| OCH₃ (ester) | ~3.7 | ~52 |
| C=O (ketone) | - | ~201 |
| C=O (ester) | - | ~167 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Kinetic and Oscillatory Reaction Investigations of Methyl 3-Oxobutanoate Systems
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying reactions involving methyl 3-oxobutanoate, particularly for kinetic analysis and the investigation of complex oscillatory systems. nih.govresearchgate.net The technique relies on the absorption of UV or visible light by molecules containing chromophores, leading to electronic transitions. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, the concentration changes of a reactant or product can be determined, which is fundamental for kinetic studies. youtube.com
UV-Vis has been specifically employed to study the chemical oscillatory behavior of reaction systems containing methyl acetoacetate (B1235776) (methyl 3-oxobutanoate). nih.govresearchgate.netresearchgate.net In these systems, the concentrations of certain intermediates, such as triiodide ions, oscillate over time, leading to periodic changes in the solution's color and absorbance. nih.gov The influence of initial reactant concentrations, pH, and temperature on the oscillation's induction period, amplitude, and frequency can be systematically investigated. nih.govresearchgate.net
Findings from Oscillatory Reaction Studies:
The induction period and the number of oscillations are highly dependent on the initial concentrations of reactants like methyl 3-oxobutanoate, chlorine dioxide, and iodide. nih.gov
Increasing the temperature can accelerate the oscillatory reaction, allowing for the calculation of apparent activation energies for different stages of the reaction. researchgate.net
A linear relationship has been observed between the initial concentration of certain reactants and the amplitude of the oscillations. researchgate.net
The following table summarizes the effect of initial reactant concentrations on the parameters of the sodium chlorite-iodine-methyl acetoacetate oscillatory reaction, as monitored by UV-Vis spectrophotometry at 585 nm. researchgate.net
| Parameter Varied | Effect on Induction Period | Effect on Oscillation Period |
| Increasing [Methyl 3-Oxobutanoate] | Decrease | Decrease |
| Increasing [Sodium Chlorite] | Increase | No significant change |
| Increasing [Sulfuric Acid] | Decrease | Decrease |
Fourier Transform Infrared (FTIR) Spectroscopy for Elucidating Reaction Intermediates and Pathways
Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical technique for identifying functional groups and elucidating the structures of reaction intermediates and products in systems involving methyl 3-oxobutanoate. The method works by measuring the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Each type of bond (e.g., C=O, C-O, O-H) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net
In the context of methyl 3-oxobutanoate reactions, FTIR is particularly useful for tracking the transformation of functional groups. For instance, the disappearance of the characteristic ketone and ester carbonyl (C=O) stretching bands and the appearance of new bands can signify the formation of intermediates and final products. Online FTIR methods have been coupled with other techniques to provide real-time analysis of reaction pathways, such as in the chlorine dioxide-iodide-methyl acetoacetate oscillatory system, where it was used to detect key intermediates. nih.gov
Characteristic FTIR Absorption Bands for Methyl 3-Oxobutanoate:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ketone) | Stretch | 1705 - 1725 |
| C-O (Ester) | Stretch | 1150 - 1300 |
| C-H (sp³) | Stretch | 2850 - 3000 |
By monitoring shifts in these key absorption bands, researchers can deduce the structural changes occurring during a reaction, helping to confirm or refute proposed mechanistic pathways.
Single-Crystal X-ray Diffraction Analysis for Precise Molecular Structure Determination
Typical Data Obtained from a Single-Crystal X-ray Diffraction Study:
| Structural Parameter | Description | Example Value (for a related compound) |
| Crystal System | The symmetry group of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry of the unit cell. | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions (a, b, c) | The lengths of the sides of the unit cell. | a=9.9 Å, b=11.4 Å, c=22.1 Å |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C: ~1.54 Å; C=O: ~1.23 Å |
| Bond Angles | The angle formed between three connected atoms. | C-C-C: ~109.5° |
This precise structural data is crucial for understanding the compound's reactivity and physical properties and serves as a benchmark for computational chemistry models. researchgate.net
Gas Chromatographic Analysis for Quantitative and Qualitative Product Profiling in Complex Reaction Mixtures
Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds in a complex mixture. It is particularly well-suited for monitoring reactions involving esters like methyl 3-oxobutanoate and for profiling the resulting products. nih.govresearchgate.net The method involves injecting a sample into a heated column, where it is vaporized and carried by an inert gas. Separation occurs based on the differential partitioning of the components between the mobile gas phase and a stationary phase lining the column. nih.gov
For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. By incorporating a known amount of an internal standard into the reaction mixture, the concentration of each component can be accurately determined by comparing its peak area to that of the standard. wiley-vch.de This allows for the calculation of reaction yield and selectivity.
Typical GC Analysis Parameters:
Column: A capillary column with a specific stationary phase (e.g., dimethylpolysiloxane) is chosen based on the polarity of the analytes. wiley-vch.de
Injector and Detector Temperature: Set high enough to ensure rapid vaporization of the sample and prevent condensation.
Oven Temperature Program: The column temperature is typically ramped from low to high to elute compounds in order of their boiling points and polarity. wiley-vch.de
Carrier Gas: Helium or nitrogen is commonly used. wiley-vch.de
The following table illustrates a hypothetical product profile from a reaction of methyl 3-oxobutanoate, as determined by GC.
| Compound | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Concentration (mM) |
| Methyl 3-oxobutanoate | 5.2 | 15000 | 7.5 |
| Product A | 6.8 | 45000 | 22.5 |
| Byproduct B | 4.1 | 5000 | 2.5 |
| Internal Standard | 8.0 | 20000 | 10.0 (reference) |
This quantitative and qualitative data is invaluable for optimizing reaction conditions and understanding the reaction mechanism.
Mass Spectrometry (MS/MS) for Identification of Mechanistic Fragments and Intermediates
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an extremely sensitive technique for identifying reaction intermediates and elucidating fragmentation pathways, which provides deep mechanistic insights. rsc.orgresearchgate.net The process involves ionizing the molecules in a sample (e.g., via electrospray ionization, ESI) and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov
In an MS/MS experiment, a specific precursor ion of interest is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and then these product ions are analyzed. wvu.edu This process helps to piece together the structure of the original molecule and can be used to identify transient, low-concentration intermediates in a reaction mixture that are difficult to detect by other means. nih.govru.nl The high resolution of modern mass spectrometers allows for the determination of the exact elemental composition of each fragment. nih.gov
For this compound (as the enolate anion, m/z 115), MS/MS analysis would involve isolating this ion and fragmenting it. The resulting fragments would provide structural confirmation.
Hypothetical MS/MS Fragmentation of Methyl 3-Oxobutanoate Anion (m/z 115):
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss |
| 115 | [CH₃COCH₂CO]⁻ | 85 | CH₂O (Formaldehyde) |
| 115 | [CH₃COCH₂]⁻ | 57 | CO₂ + CH₂ |
| 115 | [CH₂CO₂CH₃]⁻ | 87 | C₂H₂ |
| 85 | [CH₃CO]⁻ | 43 | CH₂CO (Ketene) |
By identifying these characteristic fragments, researchers can confirm the presence of specific structural motifs and track their transformation throughout a chemical reaction, providing powerful evidence for proposed mechanisms. niu.edu
Catalytic Applications and Principles of Catalyst Design Involving Methyl 3 Oxobutanoate
Methyl 3-Oxobutanoate in Asymmetric Synthesis and Enantioselective Transformations
The construction of chiral molecules containing the β-keto ester motif is a significant area of research in synthetic, natural product, and medicinal chemistry. acs.orgnih.gov Methyl 3-oxobutanoate is a frequently employed substrate in various asymmetric reactions designed to create stereogenic centers with high levels of control.
Asymmetric α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. However, achieving high enantioselectivity is challenging because the product can easily racemize. bohrium.com To overcome this, catalyst systems that operate under nearly neutral conditions have been developed. For instance, a hybrid catalytic system using both Palladium (Pd) and Ruthenium (Ru) complexes enables the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, affording α-mono-substituted products with high regio-, diastereo-, and enantioselectivity. bohrium.comnih.gov Phase-transfer catalysis using cinchona derivatives has also proven effective for the highly enantioselective α-alkylation of cyclic β-keto esters with various halides, achieving excellent enantiopurities (up to 98% ee) and yields. rsc.org
Organocatalysis has emerged as a powerful tool for enantioselective transformations of β-keto esters. acs.orgnih.gov A wide variety of organocatalysts are used for the stereoselective synthesis of compounds containing β-keto esters. nih.gov For example, the enantioselective Michael addition of diethyl malonate to cyclopentenone can be catalyzed by a chiral Lewis Acid, LiAl(BINOL)₂, to produce the desired product with significant enantiomeric excess. chemrxiv.org Similarly, bifunctional squaramide catalysts have been employed in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes to generate key intermediates for the synthesis of β-substituted GABA derivatives like Baclofen and Rolipram. mdpi.com
| Transformation | Catalyst/Method | Substrates | Key Findings |
| Asymmetric Dehydrative Allylation | Synergistic Pd and Ru complexes | β-keto esters and cinnamyl-type allylic alcohols | Produces α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, preventing epimerization. bohrium.comnih.gov |
| Asymmetric α-Alkylation | Phase-Transfer Catalysis (Cinchona derivatives) | Cyclic β-keto esters and various halides | Yields up to 98% and enantiomeric excess (ee) up to 98%. The catalyst is recyclable. rsc.org |
| Asymmetric Michael Addition | Chiral Lewis Acid (LiAl(BINOL)₂) | Diethyl malonate and cyclopentenone | An effective method for introducing undergraduate students to asymmetric synthesis, allowing for determination of enantiomeric excess. chemrxiv.org |
| Asymmetric Michael Addition | Bifunctional squaramide organocatalyst | Nitromethane and α,β-unsaturated aldehydes | Provides adducts in good yields (64%) and high enantiomeric purity (92% ee), serving as intermediates for pharmaceuticals. mdpi.com |
Rational Design of Catalytic Systems for β-Keto Ester Transformations
The efficiency and selectivity of reactions involving β-keto esters are highly dependent on the catalyst employed. Rational catalyst design, encompassing biocatalysis, Lewis acid catalysis, and the use of novel reaction media, is crucial for developing sustainable and effective synthetic methodologies.
Biocatalysts, such as enzymes, offer remarkable selectivity and efficiency for chemical transformations under mild conditions. mdpi.com In the context of β-keto esters, enzymes are particularly valuable for asymmetric synthesis. (R)-selective transaminases, for example, can be used for the asymmetric synthesis of chiral amines from ketone substrates. nih.gov Although their application can be limited by low catalytic efficiency or narrow substrate acceptance, protein engineering provides a powerful tool for improvement. nih.gov By identifying key residues through molecular docking and dynamics simulations, researchers can systematically modify the enzyme's active site to enhance substrate binding and catalytic efficiency. For instance, a quadruple mutation of a transaminase from Fodinicurvata sediminis resulted in a nearly 8-fold increase in catalytic efficiency for the conversion of 4-hydroxy-2-butanone. nih.gov This rational design approach allows for the creation of biocatalysts tailored for specific, challenging substrates. nih.gov
| Biocatalyst Type | Target Reaction | Design Strategy | Outcome |
| (R)-selective Transaminase | Asymmetric synthesis of chiral amines from ketones | Rational design via active site reshaping and consensus sequence strategy. | A mutant enzyme (mut4) showed a 7.95-fold greater catalytic efficiency (kcat/KM) than the initial variant. nih.gov |
| Multi-enzymatic Systems | Synthesis of diverse organic compounds | Mimicking natural metabolic pathways. | Enables the sustainable production of valuable customized and functionalized chemicals. mdpi.com |
Lewis acid catalysts play a significant role in transformations of β-keto esters by activating the carbonyl group. tandfonline.comthieme-connect.com Solid acid catalysts are particularly attractive due to their environmental compatibility and ease of handling. An yttria-zirconia-based strong Lewis acid has been shown to be highly efficient for both the synthesis and transesterification of β-keto esters under heterogeneous conditions. tandfonline.comthieme-connect.comtandfonline.com This catalyst promotes the condensation of aldehydes with methyl or ethyl diazoacetate to afford β-keto esters in good to excellent yields. tandfonline.comtandfonline.com The same catalyst also effectively facilitates the transesterification of a wide range of β-keto esters with various primary and secondary alcohols. thieme-connect.com Another approach involves using silica-supported boric acid, which acts as a recyclable heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with numerous alcohols under solvent-free conditions, achieving yields of 87–95%. nih.gov
| Lewis Acid Catalyst | Reaction Type | Substrates | Key Advantages |
| Yttria-Zirconia Based Catalyst | Synthesis of β-keto esters | Aldehydes and methyl/ethyl diazoacetate | High yields, heterogeneous catalysis, easy work-up. tandfonline.comtandfonline.com |
| Yttria-Zirconia Based Catalyst | Transesterification | β-keto esters and various alcohols | High selectivity, good to excellent yields, catalyst recyclability. thieme-connect.com |
| Silica Supported Boric Acid | Transesterification | β-keto methyl/ethyl esters and alcohols | Solvent-free conditions, high yields (87-95%), catalyst recyclable up to five times. nih.gov |
Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, non-flammability, and wide liquid range. nih.gov They have shown promise as media and even as catalysts for various organic reactions, including those involving β-keto esters. nih.govmdpi.com
In the asymmetric hydrogenation of methyl acetoacetate (B1235776), quaternary ammonium (B1175870) salts-based ILs have been used to immobilize chiral Ru-BINAP complexes. researchgate.net This approach allows the reaction to proceed with very high enantioselectivity, and the immobilized catalytic complex can be reused multiple times. researchgate.net The length of the alkyl chain in the ionic liquid was found to be an essential factor influencing the reaction's success. researchgate.net Ionic liquids based on polyethylene (B3416737) glycol (PEG) have also been used in combination with iodine as a catalyst for the transesterification of β-keto esters, producing the desired products in good yields. rsc.org The unique thermal properties of this system, which can be biphasic at lower temperatures and monophasic at higher temperatures, facilitate catalyst recycling. rsc.org
| Reaction | Ionic Liquid System | Catalyst | Key Features |
| Asymmetric Hydrogenation | n-Alkyl-triethylammonium bis(trifluoromethane sulfonyl) imides in methanol (B129727) | (R)-[RuCl(binap)(p-cymene)]Cl | High enantioselectivity; catalyst immobilization and reuse. researchgate.net |
| Transesterification | Polyethylene glycol (PEG) ionic liquid and toluene | Iodine | Good yields for aliphatic and aromatic alcohols; catalyst could be reused four times. rsc.org |
Strategies for Ligand Design in Metal-Catalyzed Reactions Employing β-Keto Esters
In metal-catalyzed reactions, ligands play a crucial role in modulating the metal center's electronic and steric properties, thereby controlling catalytic activity and selectivity. researchgate.net The rational design of ligands is paramount for developing new and improved catalytic transformations involving β-keto esters. researchgate.netethz.ch
Palladium catalysis has been extensively used for reactions of allylic esters of β-keto acids. In these reactions, a π-allylpalladium enolate is generated after decarboxylation. nih.gov The fate of this intermediate, which can undergo transformations like reductive elimination or aldol (B89426) condensation, is influenced by the ligand environment around the palladium center. nih.gov
A more advanced strategy involves the use of synergistic catalyst systems where two different metal complexes, each with a specific chiral ligand, work in concert. A hybrid system of Pd and Ru complexes has been developed for the stereodivergent dehydrative allylation of β-keto esters. nih.gov By carefully selecting the stereochemistry of the chiral ligands on both the Pd and Ru catalysts, it is possible to synthesize any of the four possible diastereomers of the product on demand. bohrium.com This level of control highlights the power of sophisticated ligand design in achieving highly selective and versatile asymmetric transformations. bohrium.comnih.gov
| Metal(s) | Ligand Type | Reaction | Principle of Control |
| Palladium | Various (e.g., phosphines) | Decarboxylative transformations of allyl β-keto esters | Ligands control the reaction pathway of the palladium enolate intermediate (e.g., reductive elimination, aldol condensation). nih.gov |
| Palladium/Ruthenium | Chiral ligands for each metal | Stereodivergent dehydrative allylation | The combination of two distinct chiral metal complexes allows for the selective synthesis of all four possible product diastereomers by changing ligand stereochemistry. bohrium.comnih.gov |
Advanced Applications of Sodium Methyl 3 Oxobutanoate in Complex Chemical Synthesis
Strategic Building Block for Pharmaceutical Intermediates
The unique chemical structure of methyl 3-oxobutanoate makes it a valuable intermediate in the synthesis of a diverse array of pharmaceuticals. chemimpex.com It serves as a foundational component for constructing complex molecular architectures found in numerous Active Pharmaceutical Ingredients (APIs). Its utility is particularly prominent in multicomponent reactions, which allow for the efficient assembly of intricate molecules in a single step.
One of the most notable applications is in the Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester (like methyl 3-oxobutanoate), and urea (B33335). researchgate.netwikipedia.org This reaction is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. researchgate.nettaylorandfrancis.com DHPMs are integral to drugs such as calcium channel blockers and antihypertensive agents. wikipedia.org
Beyond the Biginelli reaction, this compound is a starting material for various α-substituted acetoacetic esters and other cyclic compounds like pyrimidines and coumarins, further expanding its role in medicinal chemistry.
Table 1: Examples of Pharmaceutical Intermediates Derived from Methyl 3-Oxobutanoate
| Pharmaceutical Class | Core Heterocyclic Structure | Key Synthetic Reaction |
|---|---|---|
| Calcium Channel Blockers | Dihydropyrimidinone (DHPM) | Biginelli Reaction |
| Antihypertensive Agents | Dihydropyrimidinone (DHPM) | Biginelli Reaction |
| Antibacterials | Pyrimidine Derivatives | Cyclocondensation |
| Antivirals | Pyrimidine Derivatives | Cyclocondensation |
| Anti-inflammatories | Pyrazolone Derivatives | Knorr Pyrazole (B372694) Synthesis |
Precursor Role in Agrochemical Development
In the agrochemical sector, methyl 3-oxobutanoate is a critical precursor for the synthesis of modern pesticides, including herbicides and fungicides, designed for enhanced crop protection. chemimpex.com The compound's reactive nature allows it to be incorporated into various biologically active molecules that can target specific weeds or pathogens, contributing to improved agricultural yields.
Its application extends to the production of high-efficiency herbicides and fungicides, where its stability and compatibility with a range of functional groups are advantageous. For instance, it is a known intermediate in the synthesis of the herbicide Clethodim and the insecticide Diazinon. The versatility of this building block enables the development of complex agrochemical agents that are crucial for meeting global food security demands.
Table 2: Agrochemicals Synthesized Using Methyl 3-Oxobutanoate
| Agrochemical Type | Example Compound | Primary Use |
|---|---|---|
| Herbicide | Clethodim | Post-emergence grass control |
| Insecticide | Diazinon | Broad-spectrum insect control |
| Fungicide | Various Pyrazole Derivatives | Fungal disease control |
Intermediacy in the Production of Advanced Dyes and Pigments
Methyl 3-oxobutanoate is an important intermediate in the manufacturing of advanced dyes and pigments. Its derivatives, particularly acetoacetanilides, are key coupling components in the synthesis of azo dyes and pigments. ekb.egnih.gov These dyes are produced through a diazotization reaction of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich substrate like an acetoacetanilide. nih.gov
The resulting azo compounds possess a characteristic -N=N- chromophore linked to aromatic systems, which is responsible for their vibrant colors. ekb.eg This class of colorants is one of the largest and most versatile, with applications spanning textiles, inks, and plastics. Furthermore, methyl 3-oxobutanoate is used to create pyrazolone-based pigments, which are known for their bright yellow, orange, and red shades and good stability. semanticscholar.org The straightforward synthesis and the wide range of achievable colors make this precursor highly valuable in the colorant industry. nih.govunb.ca
Synthetic Utility in the Construction of Natural Products and Bioactive Molecules
The construction of complex natural products and other bioactive molecules frequently relies on versatile and readily available starting materials. Methyl 3-oxobutanoate serves this purpose effectively, particularly through its use in powerful multicomponent reactions (MCRs). nih.gov MCRs, such as the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, enable the assembly of complex heterocyclic scaffolds in a single, efficient step. nih.govresearchgate.net
The Hantzsch reaction, for example, combines an aldehyde, ammonia, and two equivalents of a β-ketoester like methyl 3-oxobutanoate to produce 1,4-dihydropyridines. acs.orgwikipedia.orgorganic-chemistry.org This core structure is found in a variety of bioactive compounds. Similarly, intermediates derived from the multicomponent condensation of methyl 3-oxobutanoate have been used in the synthesis of natural products such as matrine (B1676216) and cytosine. researchgate.net Its ability to form carbon-carbon bonds selectively makes it a powerful tool for chemists aiming to build intricate molecular frameworks from simple precursors. researchgate.net
Preparation of Isotopically Labeled Compounds via Methyl 3-Oxobutanoate Derivatives
Isotopic labeling is a crucial technique in modern biochemical and pharmaceutical research, particularly for structural and dynamic studies of large biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy. unl.ptnih.gov While direct labeling with sodium methyl 3-oxobutanoate is not the common route, its structural motifs are central to precursors used for this purpose.
Derivatives such as isotopically labeled α-keto acids are efficient biosynthetic precursors for incorporating stable isotopes like ¹³C and ²H (deuterium) into the amino acid side chains of proteins. unl.pt For instance, precursors like 2-hydroxy-2-methyl-3-oxobutanoic acid, which shares the core butanoate structure, can be synthesized with isotopic labels. biosynth.comsigmaaldrich.com When these labeled precursors are added to protein expression media, they are incorporated into amino acids such as isoleucine, leucine, and valine. unl.pt The introduction of ¹³C-labeled methyl groups into a perdeuterated (²H-labeled) protein significantly enhances NMR signal sensitivity and resolution, allowing for detailed studies of protein structure, dynamics, and interactions even in very large molecular systems. unl.pt
Contribution to the Synthesis of Diverse Heterocyclic Compound Libraries
Methyl 3-oxobutanoate is a cornerstone in combinatorial chemistry and the synthesis of diverse libraries of heterocyclic compounds. Its ability to participate in a wide range of cyclization and multicomponent reactions makes it an ideal starting point for generating molecular diversity. researchgate.net
A multitude of important heterocyclic systems can be accessed from this simple precursor. The Biginelli reaction yields dihydropyrimidinones, while the Hantzsch synthesis produces dihydropyridines. researchgate.netwikipedia.org The Knorr pyrazole synthesis, involving the condensation of a β-ketoester with a hydrazine (B178648), is a classic method for preparing pyrazoles and pyrazolones. semanticscholar.org Other notable examples include the synthesis of 1,5-benzodiazepines and piperidines through one-pot, three-component reactions. researchgate.net This versatility allows chemists to rapidly generate large collections of related but structurally distinct molecules, which is a key strategy in drug discovery for identifying new therapeutic leads.
Table 3: Heterocyclic Systems Derived from Methyl 3-Oxobutanoate
| Heterocyclic System | Synthetic Method | Number of Components |
|---|---|---|
| Dihydropyrimidinones | Biginelli Reaction | Three |
| 1,4-Dihydropyridines | Hantzsch Synthesis | Four (or Three + Ammonia) |
| Pyrazoles / Pyrazolones | Knorr Pyrazole Synthesis | Two |
| 1,5-Benzodiazepines | Three-Component Condensation | Three |
| Piperidines | Three-Component Condensation | Three |
| Polyhydroquinolines | Four-Component Coupling | Four |
| Tetrahydropyridines | Multicomponent Condensation | Three |
Q & A
Q. What are the standard synthetic routes for sodium methyl 3-oxobutanoate?
Sodium methyl 3-oxobutanoate is commonly synthesized via Claisen condensation , where methyl acetate undergoes base-catalyzed self-condensation using sodium ethoxide (NaOEt) to form the β-ketoester intermediate. Subsequent acidification and sodium salt isolation yield the product. Alternative methods include alkylation of methyl 3-oxobutanoate with sodium hydride (NaH) in tetrahydrofuran (THF) under inert conditions .
Q. How is sodium methyl 3-oxobutanoate characterized analytically?
Key characterization techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the β-ketoester structure and sodium coordination.
- Infrared (IR) spectroscopy to identify carbonyl stretching frequencies (~1745 cm⁻¹ for ester, ~1718 cm⁻¹ for ketone).
- Gas chromatography-mass spectrometry (GC-MS) for purity assessment.
- Elemental analysis to verify sodium content .
Advanced Research Questions
Q. How is sodium methyl 3-oxobutanoate applied in the synthesis of antiviral agents?
The compound serves as a precursor for thiazole intermediates in antiviral drug development. For example, bromination of methyl 3-oxobutanoate followed by reaction with thiourea yields 2-amino-4-methylthiazole-5-carboxylic acid methyl ester, a key intermediate. Subsequent functionalization with isocyanates or hydrazides generates target compounds with antiviral activity against flaviviruses. Hydrolysis and amidation steps further diversify the derivatives .
Q. How can regioselectivity be controlled in electrophilic cyclization reactions involving this compound?
Regioselectivity is achieved by optimizing catalytic conditions and steric effects. For instance, palladium-catalyzed cyclization of methyl 2-(2-iodobenzyl)-3-oxobutanoate in THF at 20°C under inert atmosphere yields indene derivatives with >95% regioselectivity. Solvent polarity and temperature adjustments (e.g., sonication in water) also influence pathway selectivity .
Q. How should researchers address contradictions in reaction yields reported across studies?
Systematic parameter variation is critical. For example, yields of ethyl 2-(hydroximino)-3-oxobutanoate range from 73% to 88.5% depending on nitrite concentration, reaction time, and workup protocols. Researchers should replicate conditions (e.g., sodium nitrite stoichiometry, solvent ratios) and employ design-of-experiment (DoE) frameworks to isolate critical variables .
Methodological & Practical Considerations
Q. What precautions are necessary for handling sodium methyl 3-oxobutanoate due to its moisture sensitivity?
- Store under inert atmosphere (argon or nitrogen) in sealed glass containers.
- Use desiccants (e.g., molecular sieves) in storage environments.
- Avoid aqueous workups unless explicitly required; opt for anhydrous solvents (e.g., THF, DCM) during reactions.
- Monitor for decomposition via TLC or in-situ IR when exposed to ambient humidity .
Q. How can enolate reactivity of sodium methyl 3-oxobutanoate be exploited in multi-step syntheses?
The sodium salt enhances enolate stability, enabling alkylation or acylation reactions. For example:
- Deprotonation with NaH generates a nucleophilic enolate for alkyl halide coupling.
- Quenching with electrophiles (e.g., benzyl bromides) introduces substituents at the α-position.
- Hydrolysis under basic conditions (NaOH) yields substituted carboxylic acids for downstream applications .
Data Analysis & Interpretation
Q. How do researchers validate the structural integrity of sodium methyl 3-oxobutanoate derivatives?
Combine X-ray crystallography (for unambiguous confirmation) with spectroscopic data. For example, SC-XRD analysis of cyclized products (e.g., indene derivatives) resolves stereochemical ambiguities, while ¹H NMR coupling constants verify diastereomeric ratios .
Q. What strategies mitigate side reactions during large-scale syntheses?
- Catalyst optimization : Use nanocatalysts (e.g., Fe-Cu/ZSM-5) to enhance efficiency and reduce byproducts.
- Temperature control : Lower reaction temperatures (e.g., 0°C) minimize keto-enol tautomerization side pathways.
- Purification protocols : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
